molecular formula C21H23N2O7P B11405376 Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-methoxybenzyl)-1,3-oxazol-4-yl}phosphonate

Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-methoxybenzyl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11405376
M. Wt: 446.4 g/mol
InChI Key: XFRUSZMDKFTWAI-UHFFFAOYSA-N
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Description

Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-methoxybenzyl)-1,3-oxazol-4-yl}phosphonate is a complex organic compound with a molecular formula of C19H19N2O6P. This compound features a unique structure that includes a benzodioxole moiety, an oxazole ring, and a phosphonate group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-methoxybenzyl)-1,3-oxazol-4-yl}phosphonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Oxazole Ring Formation: The oxazole ring is synthesized through a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative.

    Phosphonate Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-methoxybenzyl)-1,3-oxazol-4-yl}phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphonate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phosphonates or oxazoles.

Scientific Research Applications

Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-methoxybenzyl)-1,3-oxazol-4-yl}phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-methoxybenzyl)-1,3-oxazol-4-yl}phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzodioxole moiety may interact with aromatic amino acids in proteins, while the phosphonate group can mimic phosphate groups, affecting phosphorylation-dependent pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-phenyl-1,3-oxazol-4-yl}phosphonate
  • Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}amino}isophthalate

Uniqueness

Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-methoxybenzyl)-1,3-oxazol-4-yl}phosphonate is unique due to the presence of the methoxybenzyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

Properties

Molecular Formula

C21H23N2O7P

Molecular Weight

446.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-dimethoxyphosphoryl-2-[(4-methoxyphenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C21H23N2O7P/c1-25-16-7-4-14(5-8-16)11-19-23-21(31(24,26-2)27-3)20(30-19)22-12-15-6-9-17-18(10-15)29-13-28-17/h4-10,22H,11-13H2,1-3H3

InChI Key

XFRUSZMDKFTWAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=C(O2)NCC3=CC4=C(C=C3)OCO4)P(=O)(OC)OC

Origin of Product

United States

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